molecular formula C9H6BrClO3S B1373080 6-bromo-2H-chromene-3-sulfonyl chloride CAS No. 1235440-25-1

6-bromo-2H-chromene-3-sulfonyl chloride

Cat. No.: B1373080
CAS No.: 1235440-25-1
M. Wt: 309.56 g/mol
InChI Key: CPNDFGDTQITCDB-UHFFFAOYSA-N
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Description

6-Bromo-2H-chromene-3-sulfonyl chloride is a chemical compound that belongs to the class of chromene derivatives. Chromenes are a group of oxygen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of bromine and sulfonyl chloride functional groups in this compound makes it a valuable intermediate for the synthesis of more complex molecules.

Preparation Methods

The synthesis of 6-bromo-2H-chromene-3-sulfonyl chloride typically involves the bromination of a chromene precursor followed by the introduction of the sulfonyl chloride group. One common synthetic route includes the bromination of 2H-chromene-3-sulfonyl chloride using bromine in acetic acid. The reaction conditions often require careful control of temperature and reaction time to ensure the selective bromination at the desired position on the chromene ring .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and the recycling of reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

6-Bromo-2H-chromene-3-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, boron reagents, nucleophiles, and various solvents such as acetonitrile, ethanol, and dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used but generally include substituted chromene derivatives with diverse functional groups.

Mechanism of Action

The mechanism of action of 6-bromo-2H-chromene-3-sulfonyl chloride depends on its specific application and the target molecule it interacts with. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The presence of the bromine and sulfonyl chloride groups can enhance the compound’s binding affinity and specificity for the target enzyme. The molecular targets and pathways involved vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

6-Bromo-2H-chromene-3-sulfonyl chloride can be compared with other similar compounds, such as:

    6-Bromo-2H-chromene-3-carboxylic acid: This compound has a carboxylic acid group instead of a sulfonyl chloride group, which affects its reactivity and applications.

    6-Bromo-2H-chromene-3-sulfonamide: This compound has a sulfonamide group instead of a sulfonyl chloride group, which can influence its biological activity and chemical reactivity.

    2H-chromene-3-sulfonyl chloride:

Properties

IUPAC Name

6-bromo-2H-chromene-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClO3S/c10-7-1-2-9-6(3-7)4-8(5-14-9)15(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNDFGDTQITCDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C=CC(=C2)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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